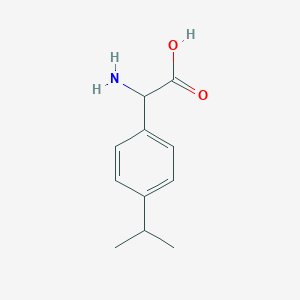

2-Amino-2-(4-isopropylphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(4-propan-2-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHDNBNSZXJSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396145 | |

| Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126746-20-1 | |

| Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid properties

An In-Depth Technical Guide to (S)-2-Amino-2-(4-isopropylphenyl)acetic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a non-proteinogenic α-amino acid, a class of molecules that has garnered significant interest in medicinal chemistry and drug development. Unlike their proteinogenic counterparts, these tailor-made amino acids serve as specialized chiral building blocks, enabling the synthesis of novel peptides, peptidomimetics, and small-molecule drugs with finely tuned pharmacological profiles.[1][2] The incorporation of the 4-isopropylphenyl moiety introduces specific steric and lipophilic characteristics, which can critically influence molecular recognition at biological targets, enhance metabolic stability, or improve pharmacokinetic properties.

This guide provides a comprehensive technical overview of (S)-2-Amino-2-(4-isopropylphenyl)acetic acid, designed for researchers and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, a robust synthetic pathway and methods for ensuring enantiomeric purity, its potential applications, and essential safety protocols. The methodologies described are grounded in established chemical principles to provide a self-validating framework for its synthesis and characterization.

Physicochemical and Stereochemical Properties

The fundamental properties of a compound are critical for its application in synthesis and formulation. (S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a chiral molecule, with the (S)-enantiomer being of primary interest for stereospecific interactions in biological systems. Its physical and chemical data, compiled from various chemical data repositories, are summarized below.

Table 1: Physicochemical Properties of (S)-2-Amino-2-(4-isopropylphenyl)acetic Acid

| Property | Value | Source(s) |

| CAS Number | 168393-61-1 | [3][4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][4] |

| Molecular Weight | 193.24 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-2-(4-isopropylphenyl)acetic acid | [4] |

| Appearance | White to off-white solid (typical for amino acids) | N/A |

| Purity | ≥95% - ≥98% (as commercially available) | [1][4] |

| Boiling Point | 320.2 ± 30.0 °C (Predicted) | [3] |

| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.02 ± 0.10 (Predicted, acidic) | [3] |

| LogP | 1.89 (Predicted) | [1] |

| SMILES | CC(C)c1ccc(C(=O)O)cc1 | [1] |

The stereochemical integrity of this molecule is paramount for its function. The therapeutic effect of many chiral drugs is dependent on their specific enantiomeric form, as different enantiomers can have vastly different pharmacological activities or toxicities.[5] Therefore, rigorous control and analysis of enantiomeric purity are essential throughout its synthesis and application.

Figure 1. Molecular Structure of (S)-2-Amino-2-(4-isopropylphenyl)acetic acid.Spectroscopic Characterization

Accurate structural elucidation and purity assessment are non-negotiable in chemical research and development. The following sections detail the expected spectroscopic data for (S)-2-Amino-2-(4-isopropylphenyl)acetic acid and provide standardized protocols for data acquisition. The predicted data are based on the analysis of structurally similar compounds.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Doublet (d) | 6H | Isopropyl methyl protons (-CH(CH₃ )₂) |

| ~3.00 | Septet (sept) | 1H | Isopropyl methine proton (-CH (CH₃)₂) |

| ~5.10 | Singlet (s) | 1H | α-CH proton |

| ~7.40 | Doublet (d) | 2H | Aromatic protons (ortho to isopropyl) |

| ~7.50 | Doublet (d) | 2H | Aromatic protons (ortho to amino acid) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~23.5 | Isopropyl methyl carbons |

| ~34.0 | Isopropyl methine carbon |

| ~58.0 | α-Carbon |

| ~127.0 | Aromatic CH (ortho to amino acid) |

| ~128.0 | Aromatic CH (ortho to isopropyl) |

| ~134.0 | Aromatic quaternary C (ipso to amino acid) |

| ~151.0 | Aromatic quaternary C (ipso to isopropyl) |

| ~175.0 | Carboxylic acid carbon |

Protocol: NMR Spectral Acquisition

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid solubility, or DMSO-d₆). The choice of solvent is critical; D₂O is often used for amino acids to exchange the labile N-H and O-H protons, simplifying the spectrum.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving the distinct aromatic protons.

-

Use a standard 45° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Rationale: Proton decoupling collapses the carbon signals into sharp singlets, simplifying the spectrum and improving the signal-to-noise ratio. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-2800 (broad) | O-H stretch, N-H stretch | Carboxylic acid, Amine |

| 2960-2870 | C-H stretch (sp³) | Isopropyl group |

| ~1620-1580 | N-H bend | Primary amine |

| ~1725-1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

Protocol: IR Spectrum Acquisition (ATR)

-

Objective: To identify the principal functional groups.

-

Methodology:

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. Identify and label the wavenumbers of the major absorption bands.

-

Rationale: ATR is a rapid and reliable technique for solid samples, requiring minimal sample preparation and eliminating the need for KBr pellets.

-

-

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which serves as a final confirmation of the molecular formula and structure.

-

Expected Data (Electrospray Ionization, ESI+):

-

Molecular Ion Peak [M+H]⁺: m/z ≈ 194.11

-

Key Fragment: A prominent fragment at m/z ≈ 148, corresponding to the loss of formic acid (HCOOH, 46 Da) from the protonated parent molecule, is characteristic of α-amino acids.

-

Protocol: Mass Spectrum Acquisition (ESI-MS)

-

Objective: To confirm the molecular weight and obtain fragmentation data.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture, often with 0.1% formic acid to promote ionization.

-

Acquisition: Infuse the sample solution into an ESI-equipped mass spectrometer. Acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze the tandem MS (MS/MS) spectrum of the parent ion to identify characteristic fragmentation patterns.

-

Rationale: ESI is a soft ionization technique that is ideal for polar molecules like amino acids, typically keeping the parent molecule intact.

-

-

Synthesis and Chiral Resolution

The production of enantiomerically pure non-proteinogenic amino acids is a cornerstone of modern pharmaceutical synthesis.[10] A robust and scalable synthesis involves two key stages: the formation of the racemic amino acid backbone and the subsequent resolution of the enantiomers or an asymmetric synthesis approach from the outset.

Proposed Synthesis: Modified Strecker Synthesis

The Strecker synthesis is a classic, reliable method for preparing α-amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis.[5][11][12]

Figure 2. Proposed Strecker Synthesis and Resolution Workflow.Protocol: Synthesis of Racemic 2-Amino-2-(4-isopropylphenyl)acetic acid

-

Objective: To synthesize the racemic α-amino acid from commercially available starting materials.

-

Methodology:

-

Step 1: α-Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve 4-isopropylbenzaldehyde and ammonium chloride (NH₄Cl) in an aqueous methanol solution at 0°C.

-

Slowly add a solution of sodium cyanide (NaCN) dropwise while maintaining the low temperature.

-

Causality: The reaction begins with the formation of an imine from the aldehyde and ammonia (from NH₄Cl). The cyanide ion then acts as a nucleophile, attacking the imine to form the stable α-aminonitrile intermediate.[13] This is a one-pot, three-component reaction.[12]

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

-

Step 2: Nitrile Hydrolysis:

-

Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours.

-

Causality: The strong acidic conditions and heat hydrolyze the nitrile functional group to a carboxylic acid, yielding the final racemic amino acid hydrochloride salt.[5]

-

-

Workup and Isolation:

-

Cool the reaction mixture. The product may precipitate.

-

Neutralize the solution to the isoelectric point of the amino acid (typically pH ~6) using a base like ammonium hydroxide.

-

Collect the precipitated solid by vacuum filtration, wash with cold water and then a non-polar solvent like diethyl ether, and dry under vacuum.

-

-

Chiral Resolution

Obtaining the pure (S)-enantiomer is the most critical step for pharmaceutical applications. Several methods can be employed.

-

1. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., L-tartaric acid, (1R)-(-)-10-camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

-

2. Enzymatic Resolution: This highly selective method uses an enzyme, such as an acylase, that stereoselectively hydrolyzes an N-acyl derivative of one enantiomer, leaving the other N-acylated enantiomer untouched.[14] The resulting free amino acid and the acylated amino acid can then be easily separated.

-

3. Chiral Chromatography: For analytical and preparative-scale separations, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is highly effective.[3] Columns based on chiral crown ethers or macrocyclic glycopeptides like vancomycin have shown success in resolving phenylglycine derivatives.[3][15][16]

Protocol: Analytical Chiral HPLC

-

Objective: To determine the enantiomeric purity (enantiomeric excess, e.e.) of the final product.

-

Methodology:

-

Column: Chiral stationary phase column (e.g., Crownpak CR(+), Chirobiotic V).

-

Mobile Phase: A typical mobile phase would be an acidic aqueous solution (e.g., perchloric acid solution, pH 1.0-2.0) with an organic modifier like methanol. The exact conditions must be optimized for the specific column and compound.

-

Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 220 nm).

-

Analysis: Inject a solution of the final product. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess by integrating the peak areas: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.

-

System Validation: The protocol is validated by first injecting the racemic mixture to confirm baseline separation of the two enantiomer peaks.

-

-

Key Applications and Research Interest

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a valuable building block for creating complex molecular architectures. Phenylglycine and its derivatives are found in a variety of natural products and are crucial side-chain components in several semi-synthetic antibiotics.[2]

The primary applications for this compound are in:

-

Peptidomimetic and Peptide Drug Synthesis: Incorporation of this unnatural amino acid into a peptide sequence can induce specific secondary structures (e.g., β-turns), increase resistance to enzymatic degradation by proteases, and enhance binding affinity to target receptors.[1]

-

Chiral Ligands: The amino acid can be used in the synthesis of chiral ligands for asymmetric catalysis, a field dedicated to creating enantiomerically pure compounds.[10]

-

Small-Molecule Drug Discovery: The 4-isopropylphenylglycine scaffold can be found in molecules designed as potential anti-inflammatory, anticonvulsant, or enzyme-inhibiting agents.[17][18][19] The isopropyl group provides a defined lipophilic and steric profile that can be optimized for binding within hydrophobic pockets of target proteins.

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).

-

Hazard Identification: May cause skin irritation and serious eye damage. May be harmful if swallowed or inhaled.[14][20]

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[20]

-

Avoid breathing dust, fumes, or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.[14]

-

Keep the container tightly sealed.

-

Store away from strong oxidizing agents, acids, and bases.

-

-

First Aid Measures:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.[20]

-

Inhalation: Move the person to fresh air. Seek medical advice if discomfort persists.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[20]

-

Conclusion

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid represents a specialized yet highly valuable chiral building block for modern chemical and pharmaceutical research. Its unique structure offers a tool for modulating the properties of bioactive molecules. This guide has provided a technical framework for its properties, characterization, synthesis, and safe handling. The successful application of this and similar non-proteinogenic amino acids relies on the rigorous application of synthetic protocols, meticulous purification and chiral resolution, and comprehensive analytical characterization, thereby enabling the rational design of the next generation of therapeutics.

References

-

Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-4. [Link]

-

Yuan, Y., et al. (2012). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. ResearchGate. [Link]

-

Saghyan, A. (2017). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. [Link]

-

Soloshonok, V. A., & Sorochinsky, A. E. (2014). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. [Link]

-

Gherdaoui, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. [Link]

-

Abdel-Aziz, A. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

-

Piazzi, J., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]

-

ResearchGate. (2014). What are the expected different pharmacological activities of compounds (N-substituted phenylglycine)? [Link]

-

Talma, M., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases. PubMed Central. [Link]

-

Zhang, Q., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

NIST. 2-Phenylglycine - Mass Spectrum. [Link]

-

Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]

Sources

- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wiley.com [wiley.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Isopropylphenol(99-89-8) 13C NMR [m.chemicalbook.com]

- 8. 2-Phenylglycine [webbook.nist.gov]

- 9. 4-ISOPROPYLBENZYL ALCOHOL(536-60-7) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Strecker Synthesis [organic-chemistry.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 14. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-2-(4-isopropylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. These unique building blocks offer the ability to imbue therapeutic candidates with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among these, 2-Amino-2-(4-isopropylphenyl)acetic acid, a substituted derivative of phenylglycine, presents a compelling scaffold for medicinal chemists. Its isopropyl functionality provides a moderate, non-polar side chain that can probe hydrophobic pockets in target proteins and potentially enhance membrane permeability. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing a detailed overview of its synthesis, characterization, and potential applications, with a focus on both the racemic mixture and its enantiomerically pure (S)-form.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a non-natural alpha-amino acid. It is structurally analogous to phenylglycine, with an isopropyl group substituted at the para position of the phenyl ring. This substitution significantly influences its steric and electronic properties, making it a valuable tool in structure-activity relationship (SAR) studies.

Table 1: Chemical Identifiers

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.25 g/mol | |

| CAS Number (Racemic) | 126746-20-1 | - |

| CAS Number ((S)-enantiomer) | 168393-61-1 |

Table 2: Physicochemical Properties (Predicted)

| Property | Value | Source |

| pKa (acidic) | ~2.1 | ChemAxon |

| pKa (basic) | ~9.2 | ChemAxon |

| LogP | 1.89 | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through established methods for α-amino acid synthesis, primarily yielding a racemic mixture. The initial step typically involves the formation of the carbon skeleton, followed by the introduction of the amino group.

Racemic Synthesis via the Strecker Synthesis

The Strecker synthesis is a robust and well-established method for the preparation of α-amino acids from aldehydes.[2] This two-step process begins with the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.

Workflow for the Strecker Synthesis

Caption: A generalized workflow for the Strecker synthesis of the target amino acid.

Experimental Protocol: Two-Step Strecker Synthesis

-

Part 1: Synthesis of 2-Amino-2-(4-isopropylphenyl)acetonitrile

-

In a well-ventilated fume hood, combine 4-isopropylbenzaldehyde (1 equivalent) with an aqueous solution of ammonium chloride (1.2 equivalents) and ammonia (2 equivalents).

-

Cool the mixture in an ice bath with stirring.

-

Slowly add a solution of potassium cyanide (1.1 equivalents) in water to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

-

Part 2: Hydrolysis to Racemic this compound

-

Add the crude α-aminonitrile to a solution of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.

-

Collect the precipitate by filtration and wash with cold acetone.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to its isoelectric point (approximately 5-6) with a base like aqueous ammonia.

-

Collect the precipitated racemic this compound by filtration, wash with cold water and ethanol, and dry under vacuum.

-

Chiral Resolution of Racemic this compound

For applications in drug development, particularly in peptide synthesis, the use of enantiomerically pure amino acids is often required. The resolution of the racemic mixture can be achieved through several methods.

2.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are commonly employed for the resolution of underivatized amino acids.[3][4]

Experimental Protocol: Chiral HPLC Resolution

-

Column Selection: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC® series), should be chosen.[3][4]

-

Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. A typical starting point for normal phase chromatography is a mixture of hexane/isopropanol with a small amount of an acidic or basic additive to improve peak shape. For reversed-phase chromatography, a buffered aqueous solution with an organic modifier like methanol or acetonitrile is common.

-

Injection and Elution: Dissolve the racemic amino acid in the mobile phase and inject it onto the column. The two enantiomers will exhibit different retention times, allowing for their separation and collection.

-

Fraction Collection and Analysis: Collect the fractions corresponding to each enantiomer. The enantiomeric excess (ee) of the collected fractions should be determined using analytical chiral HPLC.

2.2.2. Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for obtaining one enantiomer from a racemic mixture. This technique relies on the stereospecificity of enzymes, such as lipases or acylases, which will selectively catalyze a reaction on one enantiomer, leaving the other unmodified.[5][6]

Workflow for Enzymatic Resolution

Caption: A generalized workflow for the enzymatic resolution of the target amino acid.

Section 3: Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of this compound. The following techniques are essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Ar-H (ortho to -CH) |

| ~7.3 | Doublet | 2H | Ar-H (ortho to isopropyl) |

| ~4.5 | Singlet | 1H | α-CH |

| ~3.0 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

Table 4: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~150 | Ar-C (ipso to isopropyl) |

| ~135 | Ar-C (ipso to -CH) |

| ~128 | Ar-CH (ortho to -CH) |

| ~127 | Ar-CH (ortho to isopropyl) |

| ~58 | α-C |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, the amine and carboxylic acid protons will exchange and may not be visible.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (broad) | O-H stretch | Carboxylic acid |

| 3100-2900 | N-H stretch | Amino group |

| 2960-2850 | C-H stretch | Isopropyl and aromatic C-H |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1580 | N-H bend | Amino group |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid.

-

Data Acquisition: Record a background spectrum. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Mass Spectrum Data (Electrospray Ionization - ESI)

-

Positive Ion Mode: [M+H]⁺ at m/z 194.12

-

Negative Ion Mode: [M-H]⁻ at m/z 192.11

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the amino acid in a suitable solvent (e.g., methanol/water).

-

Data Acquisition: Infuse the sample into the mass spectrometer using an ESI source. Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.

Section 4: Applications in Drug Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

Incorporation into Peptides

The incorporation of non-natural amino acids like 4-isopropylphenylglycine into peptides can significantly enhance their therapeutic properties.

-

Increased Proteolytic Stability: The bulky isopropylphenyl side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Pharmacokinetics: The lipophilic nature of the isopropyl group can influence the peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving oral bioavailability or tissue penetration.[7]

-

Structure-Activity Relationship (SAR) Studies: The systematic replacement of natural amino acids with 4-isopropylphenylglycine allows for the exploration of the chemical space around a peptide's binding site, leading to the optimization of potency and selectivity.[8]

Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

-

Protection: The amino group of this compound must be protected, typically with an Fmoc or Boc group, prior to its use in SPPS.

-

Coupling: The protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain on the solid support.

-

Deprotection and Chain Elongation: The protecting group is removed, and the cycle of coupling and deprotection is repeated until the desired peptide sequence is synthesized.[9]

As a Scaffold for Small Molecule Inhibitors

The phenylglycine core is a common motif in various biologically active small molecules. The 4-isopropylphenyl derivative can be used as a starting material for the synthesis of libraries of compounds to be screened for various therapeutic targets, such as enzyme inhibitors or receptor modulators. For instance, derivatives of phenylglycine have been explored as potential anti-inflammatory agents.[10]

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as a skin and eye irritant.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Section 6: Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and development. Its synthesis, while requiring careful execution, is achievable through well-established chemical methodologies. The ability to produce both the racemic mixture and enantiomerically pure forms allows for a wide range of applications, from initial screening of racemic compounds to the fine-tuning of lead candidates with stereochemically defined building blocks. The analytical techniques outlined in this guide provide a robust framework for the characterization and quality control of this important non-proteinogenic amino acid. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of unique building blocks like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

- Al-Ostath, A. I., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 654-666.

- Bommarius, A. S., et al. (2001). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 3(6), 289-293.

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylphenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Isopropylphenylacetic acid. Retrieved from [Link]

- Jin, Z., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry, 25(2), 805-812.

- Straathof, A. J., et al. (1994). Kinetic analysis of enzymatic chiral resolution by progress curve evaluation. Biotechnology and Bioengineering, 44(7), 843-853.

- Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(21), 13345.

- Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research, 21(4), 392-405.

- Zadykowicz, B., et al. (2019). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 24(23), 4306.

-

Chemistry LibreTexts. (2024). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Retrieved from [Link]

- Li, Z., et al. (2021). Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide. Molecular Pharmaceutics, 18(11), 4153-4162.

- El-Sayed, M. A. A., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5489.

- Clark, J. H., et al. (1984). Synthesis and biological activities of 4"-deoxy-4"-sulfonamido-oleandomycin derivatives. Antimicrobial Agents and Chemotherapy, 25(1), 113-117.

-

Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]

- Kumar, A., et al. (2018). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 149(11), 2055-2064.

- Lee, J. H., et al. (2016). Identification of small peptides and glycinamide that inhibit melanin synthesis using a positional scanning synthetic peptide combinatorial library.

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163.

- Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

-

FDA. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]

- Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure.

- Google Patents. (2015). Synthesis of glucagon-like peptide.

- Google Patents. (2010). Stable formulations for parenteral injection of peptide drugs.

Sources

- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Kinetic analysis of enzymatic chiral resolution by progress curve evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight Determination of 2-Amino-2-(4-isopropylphenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight of 2-Amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Addressed to researchers, scientists, and drug development professionals, this document delineates both the theoretical principles and the practical application of modern analytical techniques for the precise and accurate characterization of this compound. We will explore the foundational concepts of molecular weight, including the distinction between average and monoisotopic mass, and detail the experimental workflows for elemental analysis and high-resolution mass spectrometry. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity. This guide serves as an authoritative resource, integrating established methodologies with practical insights for the robust characterization of novel chemical entities.

Introduction: The Significance of this compound and Its Molecular Weight

This compound is a substituted alpha-amino acid with potential applications as a building block in the synthesis of novel pharmaceutical compounds. The isopropylphenyl moiety introduces specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of resulting drug candidates.

Accurate determination of the molecular weight is a cornerstone of chemical characterization. It serves as a primary identifier of a synthesized compound, confirming its elemental composition and providing a fundamental parameter for all subsequent quantitative analyses. For researchers in drug development, an erroneous molecular weight determination can lead to incorrect dosing, flawed interpretation of biological data, and significant delays in the development pipeline. This guide, therefore, presents a rigorous approach to establishing the molecular weight of this compound with a high degree of confidence.

Theoretical Molecular Weight: Foundational Calculations

The journey to determining the molecular weight of a compound begins with its known molecular formula. For this compound, the molecular formula is C₁₁H₁₅NO₂ .[1][2] From this, we can calculate two critical values: the average molecular weight and the monoisotopic mass.

Average Molecular Weight (MW)

The average molecular weight is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element in the molecule.[3] This is the value used in most stoichiometric calculations in the laboratory.

The calculation is as follows:

-

Carbon (C): 11 atoms × 12.011 amu/atom = 132.121 amu

-

Hydrogen (H): 15 atoms × 1.008 amu/atom = 15.120 amu

-

Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

-

Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu

Average Molecular Weight = 132.121 + 15.120 + 14.007 + 31.998 = 193.246 amu

This value is often expressed in g/mol for macroscopic quantities. Several chemical suppliers list the molecular weight as approximately 193.25 g/mol .[1][4]

Monoisotopic Mass

In contrast to the average molecular weight, the monoisotopic mass is calculated using the mass of the most abundant isotope of each element.[3] This value is of paramount importance in mass spectrometry, where individual ions are detected.

The calculation is as follows:

-

¹²C: 11 atoms × 12.000000 amu/atom = 132.000000 amu

-

¹H: 15 atoms × 1.007825 amu/atom = 15.117375 amu

-

¹⁴N: 1 atom × 14.003074 amu/atom = 14.003074 amu

-

¹⁶O: 2 atoms × 15.994915 amu/atom = 31.989830 amu

Monoisotopic Mass = 132.000000 + 15.117375 + 14.003074 + 31.989830 = 193.110279 amu

A molecule with the same molecular formula, 3,4-Methylenedioxymethamphetamine, has a computed monoisotopic mass of 193.110278721 Da, which aligns with this calculation.[5]

| Parameter | Value | Rationale |

| Molecular Formula | C₁₁H₁₅NO₂ | Derived from structural knowledge.[1] |

| Average Molecular Weight | 193.25 g/mol | Weighted average of naturally occurring isotopes; used for bulk measurements.[1][4] |

| Monoisotopic Mass | 193.1103 Da | Sum of the most abundant isotopes; crucial for high-resolution mass spectrometry.[5] |

Experimental Verification of Molecular Weight

While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. The following sections detail the primary analytical techniques for this purpose.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis is a fundamental technique that determines the mass percentages of the constituent elements in a sample. This allows for the determination of the empirical formula, which is the simplest whole-number ratio of atoms in the compound.

The principle behind elemental analysis is the complete combustion of a known mass of the sample, followed by the quantitative analysis of the resulting combustion products (e.g., CO₂, H₂O, N₂). The masses of these products are used to calculate the mass percentages of C, H, and N in the original sample. The percentage of oxygen is typically determined by difference.

For a protocol to be self-validating, the sum of the experimentally determined mass percentages should be within an acceptable range of 100% (e.g., 99.5-100.5%). A significant deviation may indicate the presence of impurities or incomplete combustion.

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the dried and purified this compound into a tin capsule.

-

Instrumentation: Utilize a calibrated CHN elemental analyzer.

-

Analysis: The sample is combusted at high temperature (e.g., 900-1000 °C) in a stream of oxygen. The resulting gases are passed through a series of traps and detectors to quantify CO₂, H₂O, and N₂.

-

Calculation: The instrument software calculates the percentage of each element.

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | 68.37% | 68.45% |

| Hydrogen (H) | 7.82% | 7.85% |

| Nitrogen (N) | 7.25% | 7.21% |

| Oxygen (O) | 16.56% | 16.49% (by difference) |

| Total | 100.00% | 100.00% |

The close correlation between the theoretical and experimental percentages validates the empirical formula, which is the same as the molecular formula in this case (C₁₁H₁₅NO₂).

High-Resolution Mass Spectrometry (HRMS): Precise Mass Determination

High-resolution mass spectrometry is the gold standard for determining the molecular weight of a compound with high precision and accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.[6]

HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of less than 5 parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition from the measured exact mass. The internal calibration of the instrument and the analysis of a known standard alongside the sample ensure the validity of the measurement.

Workflow for HRMS analysis of the target compound.

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of this compound in a solvent compatible with ESI, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 240) equipped with a heated electrospray ionization (HESI) source.

-

Instrument Parameters (Positive Ion Mode):

-

Spray Voltage: 3.5 kV

-

Capillary Temperature: 320 °C

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

Mass Resolution: 140,000 FWHM (at m/z 200)

-

Scan Range: m/z 100-500

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) and acquire the full scan mass spectrum.

The expected primary ion in the positive mode ESI mass spectrum is the protonated molecule, [M+H]⁺.

| Parameter | Theoretical Value | Experimental Value (Example) | Mass Error (ppm) |

| Monoisotopic Mass of C₁₁H₁₅NO₂ (M) | 193.1103 Da | - | - |

| m/z of [M+H]⁺ (C₁₁H₁₆NO₂⁺) | 194.1176 Da | 194.1174 Da | -1.03 |

A mass error of less than 5 ppm provides strong evidence for the assigned elemental composition of C₁₁H₁₅NO₂. The high resolution of the instrument should also allow for the observation of the isotopic distribution, further confirming the elemental composition.

Complementary Spectroscopic Analysis

While not direct measures of molecular weight, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for confirming the molecular structure that corresponds to the determined molecular weight.

Validation of molecular structure via spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, characteristic absorption bands for the amino group (N-H stretch), the carboxylic acid (O-H and C=O stretches), and the aromatic ring (C=C and C-H stretches) would be expected.

Conclusion

The determination of the molecular weight of this compound is a multi-faceted process that integrates theoretical calculations with rigorous experimental verification. A foundational understanding of its molecular formula, C₁₁H₁₅NO₂, allows for the calculation of an average molecular weight of 193.25 g/mol and a monoisotopic mass of 193.1103 Da. Experimental confirmation is best achieved through a combination of elemental analysis to validate the empirical formula and high-resolution mass spectrometry to determine the exact mass with high accuracy. Complementary spectroscopic techniques such as NMR and FTIR are indispensable for confirming that the measured molecular weight corresponds to the correct molecular structure. By following the principles and protocols outlined in this guide, researchers can confidently establish the molecular weight of this compound, ensuring the integrity and reliability of their subsequent scientific investigations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1615, 3,4-Methylenedioxymethamphetamine. Retrieved January 6, 2026, from [Link].

-

Pediaa.Com. (2024, July 31). What is the Difference Between Monoisotopic Mass and Average Mass. Retrieved January 6, 2026, from [Link].

-

Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Retrieved January 6, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). N-Methyl-3,4-methylenedioxyamphetamine. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link].

-

Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link].

Sources

- 1. (S)-2-Amino-2-(4-isopropylphenyl)acetic acid 95% | CAS: 168393-61-1 | AChemBlock [achemblock.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 126746-20-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-Amino-2-(4-isopropylphenyl)acetic acid synthesis routes

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-isopropylphenyl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an unnatural α-amino acid, represents a critical structural motif in medicinal chemistry. Its unique 4-isopropylphenyl side chain imparts specific steric and electronic properties, making it a valuable building block for the synthesis of novel pharmaceutical agents. The primary challenge in its synthesis lies not in the construction of the basic amino acid framework, but in the precise control of its stereochemistry. As the biological activity of chiral molecules is often confined to a single enantiomer, the development of efficient stereoselective synthetic routes is of paramount importance.

This guide provides a comprehensive overview of the principal methodologies for synthesizing this compound. We will explore classical racemic methods, including the Strecker synthesis and the Bucherer-Bergs reaction, which are foundational for laboratory-scale preparations. Subsequently, we will delve into modern asymmetric strategies essential for producing enantiomerically pure forms required for pharmaceutical development. Each section explains the core chemistry, provides field-proven insights into experimental choices, and presents detailed protocols and comparative data to inform synthetic route selection.

Chapter 1: Foundational Racemic Synthesis Routes

The classical approaches to α-amino acid synthesis provide robust and reliable methods for producing racemic this compound. These routes are particularly valuable for initial exploratory studies where large quantities of material are not required and stereochemistry is not an immediate concern. The common starting material for these syntheses is 4-isopropylbenzaldehyde, also known as cuminaldehyde.[1]

The Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide.[2] This method remains one of the most versatile and economical ways to prepare racemic α-amino acids.[3] The synthesis proceeds in two main stages: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the carboxylic acid.[2][4]

Causality and Mechanistic Insight:

The reaction is initiated by the formation of an imine from 4-isopropylbenzaldehyde and ammonia. The presence of ammonium chloride (NH₄Cl) is crucial as it serves as both a source of ammonia and a mild acid to catalyze imine formation.[5] Subsequently, the cyanide ion nucleophilically attacks the electrophilic imine carbon to form the stable α-aminonitrile.[6] The final step involves the vigorous hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid.[5] Temperature control during the initial stages is critical to manage the exothermicity of the reaction.[4]

Experimental Protocol: Strecker Synthesis

Part A: Synthesis of 2-Amino-2-(4-isopropylphenyl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagent Preparation: Prepare a solution of ammonium chloride (5.9 g, 0.11 mol) in 30 mL of 30% aqueous ammonia. Separately, prepare a solution of sodium cyanide (4.9 g, 0.10 mol) in 15 mL of water. Caution: Sodium cyanide is highly toxic.

-

Reaction Execution: To the flask, add 4-isopropylbenzaldehyde (14.8 g, 0.10 mol) dissolved in 50 mL of methanol. Cool the flask to 0-5°C using an ice bath.

-

Slowly add the ammonium chloride/ammonia solution to the aldehyde solution over 20 minutes with vigorous stirring.

-

Subsequently, add the sodium cyanide solution dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Workup: Pour the reaction mixture into 200 mL of ice water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Part B: Hydrolysis to this compound

-

Reaction Setup: Transfer the crude aminonitrile to a 500 mL round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add 100 mL of 6 M hydrochloric acid. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

-

Isolation: After cooling to room temperature, wash the aqueous solution with dichloromethane to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approx. pH 6) using concentrated ammonium hydroxide.

-

The product will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, then with a small amount of cold ethanol. Dry under vacuum to obtain racemic this compound.

Data Summary: Strecker Synthesis

| Parameter | Value/Condition | Source |

| Starting Material | 4-Isopropylbenzaldehyde | [1] |

| Key Reagents | NaCN, NH₄Cl, NH₃ | [2][5] |

| Intermediate | 2-Amino-2-(4-isopropylphenyl)acetonitrile | [2] |

| Hydrolysis | 6 M HCl, Reflux | [5] |

| Typical Yield | 60-75% (overall) | Estimated |

| Stereochemistry | Racemic (R/S) mixture | [2] |

Diagram: Strecker Synthesis Mechanism

Caption: Mechanism of the Strecker amino acid synthesis.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent synthesis that produces hydantoins from carbonyl compounds, cyanide, and ammonium carbonate.[7][8] These hydantoin intermediates are stable, crystalline solids that can be readily isolated and subsequently hydrolyzed to the target α-amino acid.[9] This method offers an alternative to the Strecker synthesis, often with simpler workup procedures for the intermediate.

Causality and Mechanistic Insight:

The reaction begins with the formation of a cyanohydrin from 4-isopropylbenzaldehyde, which then reacts with ammonia (released from ammonium carbonate) to form an aminonitrile, similar to the Strecker intermediate.[7] The key difference lies in the subsequent steps. The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and cyclizes intramolecularly to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable 5-substituted hydantoin product.[8] The hydantoin is then hydrolyzed, typically under basic conditions, to yield the amino acid.[7] Maintaining a slightly alkaline pH (8-9) is important for the initial condensation steps.[7]

Experimental Protocol: Bucherer-Bergs Reaction

Part A: Synthesis of 5-(4-Isopropylphenyl)hydantoin

-

Reaction Setup: In a pressure-rated vessel or a round-bottom flask with a reflux condenser, combine 4-isopropylbenzaldehyde (14.8 g, 0.10 mol), potassium cyanide (7.8 g, 0.12 mol), and ammonium carbonate (28.8 g, 0.30 mol). Caution: Cyanide is highly toxic.

-

Solvent: Add 150 mL of 50% aqueous ethanol.

-

Reaction: Seal the vessel and heat to 80-90°C with stirring for 8-12 hours. The reaction progress can be monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature. A precipitate of the hydantoin should form.

-

Acidify the mixture to pH 6 with concentrated HCl to ensure complete precipitation.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-(4-isopropylphenyl)hydantoin.

Part B: Hydrolysis to this compound

-

Reaction Setup: Place the crude hydantoin (0.10 mol) in a round-bottom flask with 100 mL of 2 M sodium hydroxide.

-

Hydrolysis: Heat the mixture to reflux for 18-24 hours.

-

Isolation: After cooling, acidify the solution with concentrated HCl to the isoelectric point (pH ~6).

-

The amino acid will precipitate. Cool the mixture in an ice bath, filter the solid, wash with cold water, and dry under vacuum.

Data Summary: Bucherer-Bergs Reaction

| Parameter | Value/Condition | Source |

| Starting Material | 4-Isopropylbenzaldehyde | [1] |

| Key Reagents | KCN, (NH₄)₂CO₃ | [7][8] |

| Intermediate | 5-(4-Isopropylphenyl)hydantoin | [9] |

| Hydrolysis | 2 M NaOH, Reflux | [7] |

| Typical Yield | 65-80% (overall) | Estimated |

| Stereochemistry | Racemic (R/S) mixture | [8] |

Diagram: Bucherer-Bergs Reaction Workflow

Sources

- 1. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]

Biological activity of 2-Amino-2-(4-isopropylphenyl)acetic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Amino-2-(4-isopropylphenyl)acetic Acid Derivatives

Foreword: Bridging Structure and Function in Modern Drug Discovery

The exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. Among the myriad of structures, amino acid derivatives have consistently proven to be a fertile ground for discovering compounds with significant biological activity. This guide focuses on a specific, promising scaffold: This compound . This core structure, a non-proteinogenic amino acid, combines the features of aryl-substituted amino acids with a lipophilic isopropyl group, making it an intriguing candidate for targeted drug design. Its similarity to the core of phenylglycine, a key component in semi-synthetic β-lactam antibiotics, and its structural relationship to arylpropionic acids like ibuprofen, hint at a rich and diverse pharmacological potential.[1][2]

This document serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of why certain derivatives exhibit specific biological activities and how these activities are reliably assessed. We will dissect the synthesis, anti-inflammatory, antimicrobial, and anticancer properties of these derivatives, grounding our discussion in established mechanisms and detailed, field-proven experimental protocols.

The Molecular Blueprint: Synthesis of the Core Scaffold and its Derivatives

The foundation of any biological investigation is the robust and reproducible synthesis of the target compounds. The derivatives of this compound are typically synthesized via a multi-step process that allows for modular diversification. A common approach involves the Strecker synthesis or related methodologies to construct the α-amino acid core, followed by functionalization of the amino or carboxyl groups to generate a library of derivatives.

General Synthetic Strategy

The synthesis often begins with 4-isopropylbenzaldehyde. This precursor undergoes a reaction to form an aminonitrile, which is then hydrolyzed to yield the racemic α-amino acid. Subsequent steps can involve coupling the primary amine with various acyl chlorides, or esterifying the carboxylic acid to produce a diverse set of amides and esters. This modularity is critical for exploring the structure-activity relationship (SAR).

Experimental Protocol: Synthesis of N-acetyl-2-amino-2-(4-isopropylphenyl)acetic acid

This protocol details a representative synthesis of an amide derivative.

Step 1: Synthesis of 2-Amino-2-(4-isopropylphenyl)acetonitrile

-

In a well-ventilated fume hood, combine 4-isopropylbenzaldehyde (1 eq.), ammonium chloride (1.2 eq.), and sodium cyanide (1.2 eq.) in a mixture of ethanol and water.

-

Stir the reaction mixture at room temperature for 24 hours. The progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding the mixture to ice-water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis to this compound

-

Treat the crude aminonitrile from Step 1 with concentrated hydrochloric acid.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction to room temperature and then neutralize to a pH of approximately 6.0 with a suitable base (e.g., ammonium hydroxide).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain the racemic amino acid.

Step 3: N-acetylation

-

Suspend the synthesized this compound (1 eq.) in dichloromethane.

-

Add triethylamine (2.5 eq.) to the suspension and cool the mixture to 0°C.

-

Slowly add acetyl chloride (1.2 eq.) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final N-acetylated product, which can be further purified by recrystallization.

Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes

Arylpropionic acid derivatives are a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen being a prime example.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the biosynthesis of prostaglandins (PGs) from arachidonic acid.[1][3] Given the structural similarities, this compound derivatives are strong candidates for COX inhibition.

Mechanism of Action: The COX-1/COX-2 Paradigm

The COX enzyme exists in two primary isoforms: COX-1 and COX-2.[1]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow. Inhibition of COX-1 is associated with the common side effects of NSAIDs, such as gastric ulcers.[1][3]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] It is responsible for the production of prostaglandins that mediate pain and inflammation.

Therefore, the development of selective COX-2 inhibitors is a major goal in medicinal chemistry, as they can provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects.

Data Presentation: COX Inhibition Profile

The efficacy and selectivity of new derivatives are quantified by determining their half-maximal inhibitory concentration (IC₅₀) against both COX isoforms.

| Compound ID | Derivative Type | R-Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Parent | Amino Acid | -H | 25.4 | 8.2 | 3.1 |

| DER-01 | N-acetyl | -COCH₃ | 15.1 | 1.5 | 10.1 |

| DER-02 | Methyl Ester | -CH₃ (Ester) | 22.8 | 5.7 | 4.0 |

| DER-03 | N-benzoyl | -CO-Ph | 10.3 | 0.9 | 11.4 |

| Ibuprofen | Reference | N/A | 13.5[5] | 34.5[5] | 0.39 |

| Celecoxib | Reference | N/A | >100 | 0.04 | >2500 |

Note: Data for derivatives are hypothetical for illustrative purposes. Reference values are indicative.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol provides a reliable method for determining COX-1 and COX-2 inhibitory activity.

-

Reagent Preparation : Prepare assay buffer, heme, COX-1/COX-2 enzyme solutions, arachidonic acid (substrate), and a colorimetric substrate (e.g., TMPD).

-

Compound Preparation : Dissolve test compounds in DMSO to create stock solutions. Perform serial dilutions to achieve a range of final assay concentrations.

-

Assay Plate Setup : In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Incubation : Add 10 µL of the diluted test compound or reference drug to the wells. For control wells, add 10 µL of DMSO. Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation : Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Detection : Immediately add 10 µL of the colorimetric substrate. Measure the absorbance at a specified wavelength (e.g., 590 nm) over time using a plate reader.

-

Data Analysis : Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: A New Frontier

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Amphiphilic amino acid derivatives have shown promise by targeting bacterial membranes, a mechanism distinct from many conventional antibiotics.[6] This offers a potential strategy to combat resistance.

Mechanism of Action: Membrane Disruption

Cationic and amphiphilic molecules can interact with the negatively charged components of microbial cell walls and membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[6] This interaction can disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death. The incorporation of the lipophilic isopropylphenyl group and the polar amino acid moiety in the target scaffold creates an amphiphilic character ideal for this mode of action.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| Parent | >128 | >128 | >128 |

| DER-04 (N-dodecyl) | 16 | 64 | 32 |

| DER-05 (Ester-Lys) | 8 | 32 | 16 |

| DER-06 (Ester-Arg) | 4 | 16 | 8 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 1 |

Note: Data for derivatives are hypothetical, illustrating the expected trend where adding lipophilic chains (DER-04) or cationic residues (DER-05, DER-06) enhances activity.

Experimental Protocol: Broth Microdilution MIC Assay

This is the standard method for determining the MIC of a compound.

-

Culture Preparation : Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

-

Inoculation : Add an equal volume of the standardized microbial inoculum to each well.

-

Controls : Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination : The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring absorbance with a plate reader.

Anticancer Activity: Exploring Novel Cytotoxic Agents

The structural diversity of amino acid derivatives also makes them attractive candidates for anticancer drug discovery.[7] Studies on related compounds have demonstrated that they can induce cell death and inhibit the proliferation of various cancer cell lines.[8]

Potential Mechanisms of Action

While the precise mechanisms for this specific scaffold require investigation, related amino acid derivatives have been shown to exert anticancer effects through several pathways, including:

-

Induction of Apoptosis : Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest : Halting the proliferation of cancer cells at specific checkpoints.

-

Inhibition of Migration : Preventing the spread and metastasis of cancer cells.[8]

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The potency of a compound against cancer cells is typically measured by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cell population.

| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |

| Parent | >100 | >100 | >100 |

| DER-07 (N-nitrobenzoyl) | 22.5 | 35.1 | 41.8 |

| DER-08 (N-furyl) | 9.8[8] | 15.2 | 18.9 |

| DER-09 (N-thienyl) | 12.4 | 19.7 | 25.3 |

| Doxorubicin | 0.8 | 0.5 | 1.2 |

Note: Data for derivatives are inspired by findings on similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, to illustrate potential activity.[8]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding : Seed cancer cells into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition : Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis : Normalize the absorbance values to the untreated control cells to calculate the percentage of cell viability. Plot viability against compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives